3-(2-Chloroethyl)quinolin-2(1H)-one
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Overview
Description
3-(2-Chloroethyl)quinolin-2(1H)-one: is a heterocyclic compound that features a quinoline ring system with a chloroethyl substituent at the third position and a ketone group at the second position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with chloroethyl reagents. One common method is the alkylation of quinolin-2-one with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-(2-Chloroethyl)quinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them promising candidates for drug development.
Medicine: Research has shown that quinoline derivatives, including this compound, may have therapeutic potential in treating diseases such as cancer, malaria, and bacterial infections. Their ability to inhibit specific enzymes and pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in cell proliferation and survival.
DNA: Intercalation with DNA, leading to disruption of transcription and replication.
Receptors: Binding to specific receptors, modulating signaling pathways.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the ketone group at the second position.
3-(2-Bromoethyl)quinolin-2(1H)-one: Similar structure but with a bromoethyl group instead of chloroethyl.
Quinolin-2-one: Lacks the chloroethyl substituent.
Uniqueness: 3-(2-Chloroethyl)quinolin-2(1H)-one is unique due to the presence of both the chloroethyl group and the ketone group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-(2-chloroethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14/h1-4,7H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWOZBJRPYVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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